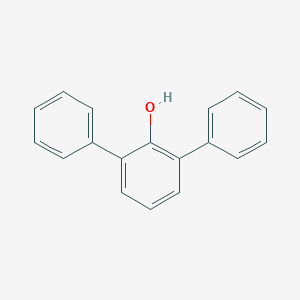
2,6-二苯基苯酚
描述
2,6-Diphenylphenol is an organic compound with the molecular formula C₁₈H₁₄O. It is a type of phenol, characterized by the presence of two phenyl groups attached to the 2 and 6 positions of the phenol ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
科学研究应用
2,6-Diphenylphenol has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
2,6-Diphenylphenol, also known as DPP, is an important organic intermediate . It has been used as a ligand during the synthesis of reduced coordination (less than 6), unchelated manganese oxygen cluster systems . The primary targets of 2,6-Diphenylphenol are therefore these manganese oxygen cluster systems.
Mode of Action
The mode of action of 2,6-Diphenylphenol involves its reaction with various metals in benzene to yield solvent-free complexes . For example, it reacts with (n)BuLi, NaH, KH, or Rb or Cs metal in benzene to give the solvent-free complexes [M(OAr)]x in excellent yield . The complex Rb(OC(6)H(3)Ph(2)-2,6)() exhibits a ladderlike structure in the solid state with triply bridging oxygen atoms .
Biochemical Pathways
It’s known that it plays a role in the synthesis of reduced coordination, unchelated manganese oxygen cluster systems . It’s also used in the preparation of derivatives of pyrazine-2,3-dicarbonitrile, a precursor required for the synthesis of octaazaphthalocyanine (AzaPc) derivatives .
Result of Action
The result of 2,6-Diphenylphenol’s action is the formation of solvent-free complexes when it reacts with various metals in benzene . These complexes have applications in the synthesis of reduced coordination, unchelated manganese oxygen cluster systems and in the preparation of derivatives of pyrazine-2,3-dicarbonitrile .
Action Environment
The action of 2,6-Diphenylphenol is influenced by the environment in which it is used. For example, its reaction with various metals to form solvent-free complexes occurs in benzene . The stability and efficacy of 2,6-Diphenylphenol may therefore be influenced by factors such as the presence of benzene and the specific metals used in the reaction.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diphenylphenol can be synthesized through several methods. One common method involves the autocondensation of cyclohexanone to form a mixture of cyclic ketones, which is then subjected to further reactions to yield 2,6-Diphenylphenol . Another method involves the reaction of phenol with benzene in the presence of a catalyst such as palladium diacetate and dicyclohexylphenylphosphine in a sealed tube under an inert atmosphere .
Industrial Production Methods
In industrial settings, 2,6-Diphenylphenol is often produced using a tubular fixed bed reactor. The process involves the self-condensation of cyclohexanone in the presence of a catalyst at temperatures ranging from 250 to 300 degrees Celsius. The reaction product is then recrystallized in a solvent and subjected to vacuum filtering and drying to obtain the final product .
化学反应分析
Types of Reactions
2,6-Diphenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
相似化合物的比较
2,6-Diphenylphenol can be compared with other similar compounds such as:
- 2,4-Diphenylphenol
- 2,6-Dimethylphenol
- 2,6-Dichlorophenol
Uniqueness
What sets 2,6-Diphenylphenol apart is its unique structural arrangement, which provides distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and coordination compounds .
属性
IUPAC Name |
2,6-diphenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGFTMUSEPZNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26353-84-4 | |
| Record name | [1,1′:3′,1′′-Terphenyl]-2′-ol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26353-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30947151 | |
| Record name | 2,6-Diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-11-3 | |
| Record name | 2,6-Diphenylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-terphenyl-2'-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIPHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA93W35M96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2,6-Diphenylphenol is C18H14O, and its molecular weight is 246.30 g/mol. []
ANone: 2,6-Diphenylphenol has been characterized using various spectroscopic techniques, including:
- FTIR: Reveals a characteristic hydroxyl stretching band at 3524 cm-1, indicating an intramolecular O-H⋯π hydrogen bond. []
- MS: Confirms the molecular weight and provides fragmentation patterns. []
- NMR: Provides detailed information about the structure and conformation of the molecule, including the influence of fluorine substitution on polymer properties. [, ]
- UV-vis: Shows changes in absorption spectra upon complexation with β-cyclodextrin, indicating inclusion complex formation. []
A: The melting point of 2,6-Diphenylphenol generally correlates with the glass transition temperatures and melting points of its corresponding polymers. This relationship allows for property prediction based on monomer characteristics. []
A: Increasing the number of fluorine substituents on poly(2,6-diphenylphenylene ether) (P3O) significantly decreases the melting points and the tendency of the polymers to crystallize. This effect allows for tuning the polymer's thermal properties by adjusting the degree of fluorine substitution. []
A: 2,6-Diphenylphenol serves as the monomer in the oxidative coupling polymerization reaction to produce poly(2,6-diphenyl-1,4-phenylene ether). This polymerization, often catalyzed by copper-amine systems, yields high molecular weight polymers with a narrow molecular weight distribution. []
A: 2,6-Diphenylphenol can be copolymerized with other substituted 2,6-diarylphenols, such as those containing methyl, methoxy, or phenyl groups, to produce copolymers with tailored properties. These copolymers, along with blends of the individual polymers, offer a range of material characteristics. []
A: Research suggests that 2,6-Diphenylphenol, along with other volatile organic compounds (VOCs), is released in higher amounts from rice plants damaged by brown planthoppers (BPH), especially under elevated CO2 conditions. This altered VOC profile may attract more BPH, potentially exacerbating the infestation. []
A: Yes, 2,6-Diphenylphenol forms a 1:1 inclusion complex with β-cyclodextrin. This complexation alters the photoprototropic behavior of the molecule, as evidenced by changes in its fluorescence characteristics. []
ANone: The reaction of 2,6-Diphenylphenol with nitrogen dioxide is influenced by the substituent at the 4-position:
- 4-Methyl-2,6-diphenylphenol: Reacts with NO2 in benzene to yield various polysubstituted cyclohex-2-enones. []
- 4-Nitro-2,6-diphenylphenol: Reacts with NO2 in benzene to produce C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones. []
ANone: 2,6-Diphenylphenol (HOdpp) readily forms complexes with various metals, including:
- Lanthanoids: Forms homoleptic tris(aryloxo)lanthanoid(III) complexes with a triangular array of Odpp oxygen atoms. []
- Lead: Forms a dimeric complex, Pb2(μ-O-2,6-Ph2C6H3)2(O-2,6-Ph2C6H3)2, featuring bridging and terminal aryl oxide ligands. []
- Copper: Forms a tetrameric aryloxocopper(I) cluster, [(CuOC6H3Ph2)4], which can be further carbonylated. []
- Group 1 Metals: Forms solvent-free complexes, [M(OAr)]x, with alkali metals (Li, Na, K, Rb, Cs) exhibiting diverse structures influenced by metal-arene interactions. []
- Heterobimetallic Complexes: Forms complexes containing both rare-earth and alkaline-earth metals, stabilized by extensive π-Ph-metal interactions. [, , ]
ANone: 2,6-Diphenylphenol finds applications in analytical chemistry for:
- Gas Chromatography: Employed as a stationary phase material (Tenax TA) in gas chromatography systems, aiding in the separation and detection of volatile organic compounds. []
- Electrochemical Detection: Serves as a mediator in the electrocatalytic detection of glutathione on nanocarbon paste electrodes. []
A: While limited information is available on the specific environmental impact of 2,6-Diphenylphenol, its presence in rice plants and potential role in attracting pests highlights the need for further ecological assessments. [] Additionally, responsible waste management practices for 2,6-Diphenylphenol and its derivatives are crucial.
ANone: Depending on the specific application, alternatives to 2,6-Diphenylphenol may exist:
- Polymer Synthesis: Other substituted 2,6-diarylphenols can be used to create polymers with comparable or tailored properties. [, ]
- Analytical Applications: Different stationary phases in gas chromatography or alternative mediators for electrochemical detection might offer comparable performance. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


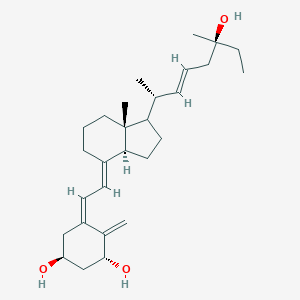
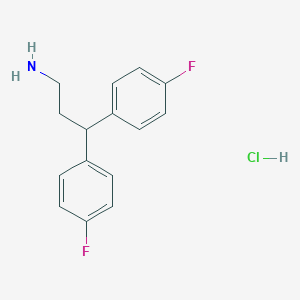
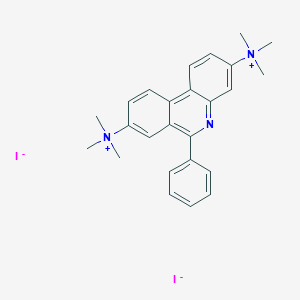
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)

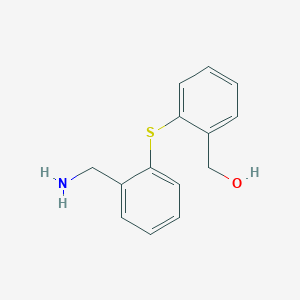
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
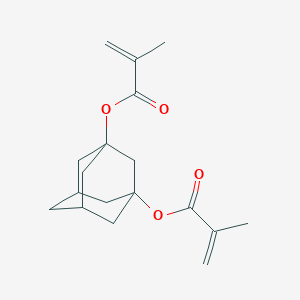
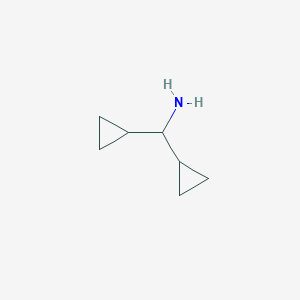
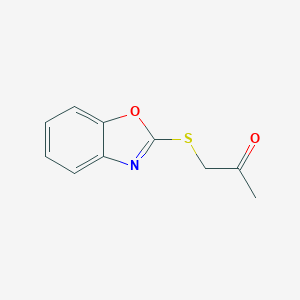
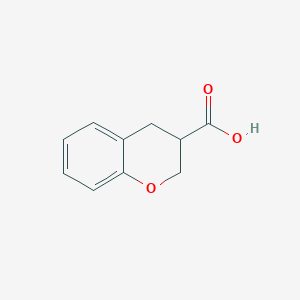
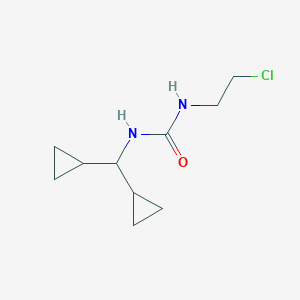
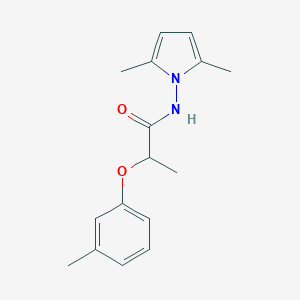
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
